Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-11-14(5-6-15(12)18)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWQDSKSFFKCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Scientific Research Applications
Neuropharmacology
Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate has been investigated for its neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. For example, compounds similar to this have demonstrated the ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
Anticancer Research
The compound has also been explored for its anticancer properties. Research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific studies have highlighted how modifications to the piperidine structure can enhance activity against cancer cells.
Pain Management
This compound may play a role in pain management therapies. Its interaction with pain pathways suggests potential as an analgesic agent, particularly in conditions where conventional pain relief methods are ineffective .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate exerts its effects is primarily through its role in PROTACs. These molecules function by binding to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This process involves the formation of a ternary complex, which brings the target protein and the ubiquitin ligase into close proximity, leading to the selective degradation of the protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences in substituents, synthetic approaches, physicochemical properties, and applications among tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate and its analogs:
*Estimated molecular weight based on formula C₁₇H₂₆N₂O₂.
Key Observations:
Synthetic Efficiency: The tert-butyl carbamate group is consistently introduced using di-tert-butyl carbonate and Et₃N in dioxane/water , achieving high yields (e.g., 86% for 3b ). Complex substituents (e.g., dibenzylamino-nitropyrimidinyl ) require multi-step syntheses but remain scalable.
Structural and Functional Impact: Aromatic vs. Aliphatic Substituents: The 4-amino-3-methylphenyl group in the target compound contrasts with aliphatic (4-methylpentyl ) or heteroaromatic (pyridinyl ) groups, affecting solubility and target affinity. Electrophilic Moieties: Bromine in 2b and nitro groups in 7 enhance reactivity for further derivatization.
Safety and Handling :
- Pyridinyl derivatives (e.g., PK03447E-1) require stringent safety measures (respiratory/eye protection) , whereas aliphatic analogs (e.g., 3b ) lack reported hazards.
Applications :
- Benzimidazolone-containing derivatives show promise in enzyme inhibition, while nitropyrimidinyl analogs are tailored for kinase targeting.
Biological Activity
Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate, known by its CAS number 1383682-59-4, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of piperidine derivatives and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 290.40 g/mol. The compound is characterized by its piperidine ring structure, which is integral to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1383682-59-4 |
| Molecular Formula | C17H26N2O2 |
| Molecular Weight | 290.40 g/mol |
| Log P (octanol-water) | 3.31 |
| Solubility | 0.0925 mg/ml |
Pharmacological Profile
Research indicates that this compound has several notable pharmacological properties:
- CYP Enzyme Inhibition : The compound acts as an inhibitor of CYP2C19 and CYP2D6 enzymes, which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions .
- Blood-Brain Barrier Permeability : It is reported to be permeant to the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects . This characteristic is critical for compounds targeting neurological disorders.
- Solubility and Bioavailability : The compound exhibits moderate solubility, which can influence its bioavailability and therapeutic efficacy .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antidepressant Activity : A study explored the effects of similar piperidine derivatives on serotonin uptake, indicating potential antidepressant activity through modulation of serotonergic pathways . While specific data on this compound is limited, its structural similarities suggest a comparable mechanism.
- Anti-cancer Potential : Research on related compounds has shown that piperidine derivatives can inhibit cancer cell proliferation in vitro. For example, studies have demonstrated that certain piperidine analogs exhibit cytotoxicity against various cancer cell lines, including HeLa and A375 . Further exploration into this compound could reveal similar properties.
The exact mechanism of action for this compound remains to be fully elucidated. However, its ability to inhibit specific cytochrome P450 enzymes suggests that it may alter metabolic pathways involved in drug metabolism and disposition. Additionally, its interaction with neurotransmitter systems could provide insights into its potential therapeutic applications in mood disorders and neurodegenerative diseases.
Q & A
Q. What in vitro models are suitable for preliminary ecotoxicity assessment of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
